Methyl 8-oxobicyclo[3.2.1]octane-3-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 8-oxobicyclo[3.2.1]octane-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3/c1-13-10(12)8-4-6-2-3-7(5-8)9(6)11/h6-8H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMZCFOIZQHYOKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2CCC(C1)C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95685-34-0 | |
| Record name | methyl 8-oxobicyclo[3.2.1]octane-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Spectroscopic and Analytical Characterization Techniques for Bridged Bicyclic Ketones and Esters
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the characterization of organic molecules, offering deep insight into the connectivity and spatial arrangement of atoms. For a molecule with a rigid bicyclic structure such as Methyl 8-oxobicyclo[3.2.1]octane-3-carboxylate, NMR is particularly powerful for determining its three-dimensional structure and the stereochemical relationship between its substituents.
Proton (¹H) NMR Spectroscopy for Structural Elucidation and Stereochemistry
Proton (¹H) NMR spectroscopy provides information on the chemical environment of hydrogen atoms within a molecule. The chemical shift (δ), multiplicity (e.g., singlet, doublet, triplet), and coupling constants (J) of each proton signal are used to map out the proton framework. In the bicyclo[3.2.1]octane system, the rigid conformation leads to distinct chemical shifts and coupling patterns for axial and equatorial protons, as well as for protons in endo and exo positions.
For the related 8-oxabicyclo[3.2.1]octane systems, specific protons are diagnostic. For instance, the bridgehead protons (H1 and H5) often appear as distinct multiplets. The stereochemistry at the ester-bearing carbon (C3) significantly influences the chemical shifts and coupling constants of the H3 proton and adjacent methylene (B1212753) protons, which is crucial for assigning the endo or exo configuration of the methyl carboxylate group.
Identification of bridgehead protons: Locating the signals for H-1 and H-5.
Analysis of the ester group: A singlet integrating to three protons around δ 3.7 ppm would confirm the methyl ester.
Determination of stereochemistry: The multiplicity and coupling constants of the H-3 proton would be critical for assigning the endo or exo configuration of the ester group.
Carbon-13 (¹³C) NMR Spectroscopy for Carbon Skeleton Analysis
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a spectrum of the carbon backbone of a molecule. Each unique carbon atom typically gives a distinct signal, allowing for a direct count of non-equivalent carbons. The chemical shifts in ¹³C NMR are indicative of the carbon's hybridization and its electronic environment.
For this compound, key signals would include:
Carbonyl Carbons: Two signals in the downfield region (δ > 170 ppm), one for the ketone at C8 and one for the ester carbonyl.
Bridgehead Carbons: Signals corresponding to C1 and C5.
Ester Methyl Carbon: A signal around δ 50-55 ppm.
Aliphatic Carbons: Signals for the remaining CH and CH₂ groups of the bicyclic ring.
The precise chemical shifts would help confirm the bicyclo[3.2.1]octane framework and the presence of the functional groups.
Advanced Two-Dimensional NMR Methodologies (COSY, HSQC, HMBC)
Two-dimensional (2D) NMR techniques are essential for unambiguously assigning complex ¹H and ¹³C NMR spectra.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. It is used to trace the connectivity of proton networks within the molecule, for example, connecting the H-3 proton to its neighbors on the cyclohexane (B81311) ring portion.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton signal with the signal of the carbon atom it is directly attached to. This allows for the definitive assignment of carbon signals based on the already assigned proton spectrum.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental formula of a compound and can also provide structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio with very high accuracy (typically to four or five decimal places). This precision allows for the calculation of the exact elemental formula of the molecular ion. For this compound, with a molecular formula of C₁₀H₁₄O₃, the calculated monoisotopic mass is 182.0943 Da. An experimental HRMS measurement confirming this exact mass would provide unambiguous verification of the compound's elemental composition.
Table 1: Predicted HRMS Data for C₁₀H₁₄O₃
| Ion Adduct | Predicted m/z |
|---|---|
| [M]⁺ | 182.09375 |
| [M+H]⁺ | 183.10158 |
Data is based on theoretical calculations.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar molecules without causing significant fragmentation. It typically produces protonated molecules [M+H]⁺ or other adducts, such as sodium adducts [M+Na]⁺. ESI-MS is used to determine the molecular weight of the compound. For this compound, ESI-MS would be expected to show a prominent ion at m/z 183.1, corresponding to the protonated molecule [C₁₀H₁₄O₃ + H]⁺. The presence of this ion would confirm the molecular weight of 182.22 g/mol .
Vibrational Spectroscopy for Functional Group and Conformational Analysis
Vibrational spectroscopy serves as a powerful tool for identifying key functional groups and probing the conformational landscape of molecules.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy is fundamental for confirming the presence of the principal functional groups within the this compound structure. The spectrum is characterized by distinct absorption bands corresponding to the vibrational modes of its constituent bonds.
The most prominent features in the IR spectrum are the carbonyl (C=O) stretching vibrations. Due to the presence of both a ketone and a methyl ester, two distinct carbonyl absorptions are expected. For saturated aliphatic ketones, the C=O stretching band typically appears around 1715 cm⁻¹. lookchem.com In similar bicyclic keto-esters, a strong absorption band for the ketone can be observed in the 1713-1741 cm⁻¹ range, confirming the presence of the cyclopentanone (B42830) or cyclohexanone (B45756) moiety within the bicyclic system. lookchem.com The ester carbonyl generally absorbs at a slightly higher frequency, typically in the 1725-1750 cm⁻¹ range.
Additional key absorptions include the C-H stretching vibrations of the aliphatic bicyclic framework, which appear just below 3000 cm⁻¹. The C-O stretching vibrations associated with the ester group are also significant, typically found in the 1300-1150 cm⁻¹ region. rsc.org These characteristic frequencies provide a diagnostic fingerprint for the molecule. uniroma1.itucl.ac.uk
Table 1: Characteristic FT-IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |
|---|---|---|
| Ketone | C=O Stretch | ~1715 |
| Ester | C=O Stretch | ~1735 |
| Ester | C-O Stretch | 1150 - 1300 |
| Alkane | C-H Stretch | 2850 - 2960 |
| Alkane | CH₂ Bend | ~1465 |
Vibrational Circular Dichroism (VCD) for Absolute Configuration Assignment
For chiral molecules such as the enantiomers of this compound, Vibrational Circular Dichroism (VCD) spectroscopy is an indispensable technique for determining the absolute configuration in solution. nih.gov VCD measures the differential absorption of left and right circularly polarized infrared light during a vibrational transition, providing a unique spectral fingerprint for each enantiomer. nih.govyoutube.com
The power of VCD is significantly enhanced when experimental spectra are compared with theoretical spectra predicted by quantum chemical calculations, typically using Density Functional Theory (DFT). researchgate.netamericanlaboratory.com For complex bicyclic systems, this synergy is crucial. researchgate.net The process involves calculating the theoretical VCD spectrum for a specific enantiomer (e.g., the R or S configuration at a given stereocenter). americanlaboratory.com By comparing the sign and intensity patterns of the calculated spectrum with the experimentally measured spectrum, the absolute configuration of the compound can be unambiguously assigned. americanlaboratory.comnih.gov
VCD has proven to be a more reliable and sensitive technique for the stereochemical investigation of bicyclo[3.2.1]octane derivatives compared to older methods like optical rotation or electronic circular dichroism, especially when complex chromophores are not present. nih.gov This makes VCD a premier tool for the stereochemical analysis of bridged bicyclic ketones and esters. researchgate.net
X-ray Crystallography for Definitive Solid-State Structure Determination
X-ray crystallography stands as the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. americanlaboratory.com For derivatives of the bicyclo[3.2.1]octane system, this technique provides unequivocal proof of structure, including bond lengths, bond angles, and the conformation of the fused rings. nih.govresearchgate.net
The analysis of a suitable single crystal provides an electron density map from which the atomic positions can be determined with high precision. This information confirms the connectivity of the bicyclo[3.2.1]octane framework and establishes the relative stereochemistry of all chiral centers. nih.gov For example, crystallographic studies on related bicyclic compounds have unambiguously established their structures where other spectroscopic methods might be inconclusive. nih.govresearchgate.net The resulting structural data, such as unit cell dimensions and space group, are unique for a given crystal form. researchgate.netgoogle.com
Table 2: Representative Crystal Data Parameters for a Bicyclo[3.2.1]octane Derivative
| Parameter | Example Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 7.34 |
| b (Å) | 51.8 |
| c (Å) | 5.636 |
| α, β, γ (°) | 90, 90, 90 |
| Volume (ų) | 2141.4 |
Data derived from a representative structure within the bicyclo[3.2.1]octane class. nih.gov
Chromatographic Methods for Purification and Isomer Separation
Chromatographic techniques are essential for the purification of this compound and for the separation of its potential stereoisomers.
Flash column chromatography is the standard method for preparative purification following synthesis. nih.govorgsyn.org This technique utilizes a stationary phase, typically silica (B1680970) gel, and a mobile phase (eluent), often a mixture of nonpolar and polar solvents like hexane (B92381) and ethyl acetate. mdpi.comwhiterose.ac.uk By carefully selecting the solvent system, compounds with different polarities can be effectively separated, allowing for the isolation of the desired product in high purity. google.comucc.ie
Gas chromatography (GC) is a high-resolution analytical technique used to assess the purity of the compound and to separate different isomers. nist.govsci-hub.se The separation is based on the differential partitioning of analytes between a stationary phase in a capillary column and a gaseous mobile phase. In the analysis of bicyclic compounds, GC has been shown to separate isomers based on their boiling points and interaction with the stationary phase. sci-hub.se For instance, different bicyclic frameworks (e.g., bicyclo[3.2.1]octane vs. bicyclo[2.2.2]octane) exhibit distinct retention times. sci-hub.se Chiral stationary phases can also be employed in GC or High-Performance Liquid Chromatography (HPLC) to separate enantiomers. nih.gov
Computational Chemistry and Theoretical Investigations of Bicyclo 3.2.1 Octane Systems
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has become a primary method for the computational study of organic molecules due to its favorable balance of accuracy and computational cost. It is extensively applied to the bicyclo[3.2.1]octane framework to explore various molecular properties.
DFT calculations are instrumental in determining the most stable three-dimensional structure of molecules by optimizing their geometries to find the minimum energy conformation. For bicyclo[3.2.1]octane derivatives, this process is essential to understand the inherent strain and preferred spatial arrangement of substituents. The bicyclo[3.2.1]octane skeleton can exist in several conformations, and DFT helps in mapping the potential energy surface to identify the global minimum and other low-energy conformers. For instance, studies on the parent bicyclo[3.2.1]octane have identified it as one of the most stable isomers among various C8H14 systems.
The optimized geometry of Methyl 8-oxobicyclo[3.2.1]octane-3-carboxylate would be predicted to adopt a conformation that minimizes steric interactions between the methyl carboxylate group and the bicyclic framework. The chair-boat conformation is a common motif in such systems. Key geometrical parameters that are typically determined include bond lengths, bond angles, and dihedral angles.
| Parameter Type | Description | Typical Value Range |
|---|---|---|
| C-C Bond Length | Various bonds within the bicyclic framework | 1.50 - 1.55 Å |
| C-H Bond Length | Various C-H bonds | ~1.08 - 1.09 Å |
| C-C-C Bond Angle | Various angles within the rings | 101.00° - 123.46° |
Understanding the electronic structure of this compound is key to predicting its reactivity. DFT calculations provide valuable information in this regard. The Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the oxygen atom of the carbonyl group would be an area of high negative potential, while the carbonyl carbon and nearby protons would show positive potential.
Frontier Molecular Orbital (FMO) theory, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is another critical tool. The energy and shape of these orbitals indicate the molecule's ability to donate or accept electrons. The energy gap between the HOMO and LUMO is a measure of the molecule's chemical reactivity and stability.
| Property | Description | Predicted Characteristic for this compound |
|---|---|---|
| HOMO | Highest Occupied Molecular Orbital; region of electron donation | Likely localized on the oxygen lone pairs of the carbonyl and ester groups. |
| LUMO | Lowest Unoccupied Molecular Orbital; region of electron acceptance | Likely localized on the π* orbital of the carbonyl group. |
| MEP | Molecular Electrostatic Potential | Negative potential around carbonyl oxygen; positive potential around carbonyl carbon. |
DFT methods are also employed to calculate important thermochemical properties, such as the enthalpy of formation (ΔfH°), Gibbs free energy of formation (ΔfG°), and heat capacity (Cp). These calculations are vital for assessing the thermodynamic stability of different isomers and conformers of bicyclo[3.2.1]octane derivatives. For instance, computational studies have been used to determine the relative stabilities of various C8H14 isomers, with bicyclo[3.2.1]octane being identified as particularly stable. Such calculations can predict whether a particular isomer is thermodynamically favored under specific conditions.
| Thermochemical Property | Unit | Significance |
|---|---|---|
| Enthalpy of formation at standard conditions (ΔfH°gas) | kJ/mol | Indicates the energy change when the compound is formed from its constituent elements in their standard states. |
| Standard Gibbs free energy of formation (ΔfG°) | kJ/mol | Determines the spontaneity of the formation of the compound. |
| Ideal gas heat capacity (Cp,gas) | J/mol·K | Measures the amount of heat required to raise the temperature of the substance. |
Theoretical Mechanistic Studies
Beyond static molecular properties, computational chemistry is indispensable for investigating the dynamics of chemical reactions.
Theoretical mechanistic studies allow for the detailed mapping of reaction pathways, connecting reactants to products via transition states. For reactions involving the synthesis or transformation of bicyclo[3.2.1]octane systems, these studies can identify the operative mechanism, such as concerted versus stepwise pathways. By calculating the energies of reactants, intermediates, transition states, and products, a complete energy profile for a reaction can be constructed. This is crucial for understanding reaction kinetics and identifying the rate-determining step. For example, theoretical studies have been used to elucidate the mechanism of the Fritsch–Buttenberg–Wiechell rearrangement to form bicyclo[3.2.1]oct-2-yne.
Many reactions that form bicyclo[3.2.1]octane frameworks are highly stereospecific or regiospecific. DFT calculations are frequently used to explain and predict these outcomes. By comparing the activation energies of different possible reaction pathways leading to various isomers, the experimentally observed product distribution can be rationalized. For instance, in cycloaddition reactions, the preferential formation of one stereoisomer over another can be explained by the lower energy of the corresponding transition state. Theoretical calculations have been successfully applied to understand the excellent stereoselectivities in organocatalytic domino reactions that produce bicyclo[3.2.1]octane derivatives. These studies often reveal that subtle steric and electronic effects in the transition state geometry dictate the final stereochemical outcome.
Advanced Computational Models for Solvent Effects (e.g., CPCM)
In the realm of computational chemistry, accurately modeling the influence of a solvent is crucial for predicting the behavior of molecules in solution. For bicyclo[3.2.1]octane systems, including this compound, advanced computational models such as the Conductor-like Polarizable Continuum Model (CPCM) are employed to simulate solvent effects. researchgate.netrsc.orggoogle.com These models treat the solvent as a continuous medium with a specific dielectric constant, rather than modeling individual solvent molecules. This approach offers a balance between computational cost and accuracy, making it feasible to study complex molecules.
The CPCM method creates a cavity in the dielectric continuum that represents the solute molecule. google.com The solute's electron distribution polarizes the surrounding solvent medium, which in turn creates a reaction field that interacts with the solute. This interaction is then incorporated into the quantum mechanical calculations of the solute's properties, such as its energy, geometry, and spectroscopic parameters. google.com
For instance, in studies of related bicyclic structures, the CPCM model has been successfully used to investigate conformational preferences and reaction mechanisms in solution. cas.cz The choice of solvent in the model can be tailored to match experimental conditions, allowing for a more direct comparison between theoretical predictions and experimental observations. For example, calculations on cocaine, which shares a tropane (B1204802) skeleton (8-azabicyclo[3.2.1]octane), utilized the CPCM with water as the solvent to understand its structure in solution. cas.cz Similarly, the effect of various solvents on the optical rotation of 6,8-dioxabicyclo[3.2.1]octanes was effectively modeled using the Polarizable Continuum Model (PCM), a precursor and closely related method to CPCM. researchgate.net
The application of CPCM to this compound would allow for the investigation of how its conformational equilibrium and reactivity are influenced by different solvent environments. For example, the relative energies of conformers, transition state energies for reactions, and UV/Vis absorption spectra can be calculated with greater accuracy when solvent effects are included.
| Computational Model | Key Features | Application to Bicyclo[3.2.1]octane Systems |
|---|---|---|
| CPCM (Conductor-like Polarizable Continuum Model) | Models solvent as a polarizable continuum; creates a solute cavity; calculates solvent reaction field. | Predicting solvent effects on conformational stability, reaction energetics, and spectroscopic properties. rsc.orgcas.cz |
| PCM (Polarizable Continuum Model) | Similar to CPCM, an earlier implementation of continuum solvation. | Improving agreement between calculated and experimental optical rotations of dioxabicyclo[3.2.1]octanes. researchgate.net |
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Delocalization
Natural Bond Orbital (NBO) analysis is a powerful theoretical tool used to study intramolecular interactions, such as hyperconjugation and steric effects, by examining the delocalization of electron density between filled and unfilled orbitals. mdpi.com This method provides a chemically intuitive picture of bonding and has been applied to understand the structure and stability of bicyclic systems.
In a study of 3,3'-ethane-1,2-diyl-bis-1,3,5-triazabicyclo[3.2.1]octane (ETABOC), NBO analysis was instrumental in explaining the conformational preferences of the molecule. mdpi.com The analysis revealed significant hyperconjugative interactions between the lone pairs of the bridgehead nitrogen atoms and the antibonding orbitals (σ*) of neighboring C-N and C-C bonds. These interactions were found to stabilize the bicyclic structure and dictate the preferred conformation. mdpi.com
The key concept in NBO analysis is the second-order perturbation energy, E(2), which quantifies the stabilization energy resulting from the delocalization of electrons from a donor NBO (i) to an acceptor NBO (j). A larger E(2) value indicates a stronger interaction. For ETABOC, significant E(2) values were found for interactions involving the nitrogen lone pairs and σ* orbitals of adjacent bonds, indicating substantial electron delocalization. mdpi.com
For this compound, NBO analysis could provide valuable insights into several aspects of its electronic structure:
Hyperconjugative effects: The interaction between the carbonyl group's π-system and adjacent σ-bonds, as well as interactions involving the ester group and the bicyclic framework, could be quantified.
Stereoelectronic effects: The influence of the orientation of the methyl carboxylate group on the stability of the molecule could be analyzed by examining the relevant donor-acceptor interactions.
Intramolecular hydrogen bonding: Although not immediately obvious from its structure, NBO analysis can help identify weak C-H···O interactions that might contribute to conformational stability.
| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) in a related triazabicyclo[3.2.1]octane mdpi.com | Potential Significance in this compound |
|---|---|---|---|
| Nitrogen Lone Pair (LP) | σ(C-N) | > 1.0 | Analysis of interactions involving the carbonyl oxygen lone pairs and adjacent σ orbitals. |
| Nitrogen Lone Pair (LP) | σ*(C-C) | > 1.0 | Understanding delocalization from the ester and ketone groups into the bicyclic frame. |
Strain Energy Analysis in Bridged Systems
Bridged bicyclic systems like bicyclo[3.2.1]octane are inherently strained due to the geometric constraints imposed by the bridged structure. Strain energy is the excess energy of a molecule compared to a hypothetical strain-free reference compound. Computational methods, particularly those based on ab initio and density functional theory (DFT), are well-suited for calculating the strain energies of these systems.
The bicyclo[3.2.1]octane framework is considered one of the most stable C8H14 isomers, often serving as a reference point (0 kcal/mol) for comparing the stabilities of other bicyclic octanes. researchgate.netatlantis-press.com For instance, bicyclo[2.2.2]octane is only slightly less stable, with a relative energy of about 0.70 kcal/mol. atlantis-press.com In contrast, more constrained systems like bicyclo[1.1.1]pentane exhibit significantly higher strain energies.
The total strain energy in a bridged system can be conceptually broken down into several components:
Angle strain: Deviation of bond angles from their ideal values (e.g., 109.5° for sp³ hybridized carbon).
Torsional strain: Eclipsing interactions between bonds on adjacent atoms.
Transannular strain: Steric repulsion between atoms across the ring.
Strain energy calculations can be performed using various computational approaches, such as isodesmic reactions, where the number and types of bonds are conserved on both sides of the reaction, thereby canceling out systematic errors in the calculations.
| Bicyclic System | Relative Energy (kcal/mol) atlantis-press.com | Calculated Strain Energy (kcal/mol) mdpi.com | Key Structural Features |
|---|---|---|---|
| Bicyclo[3.2.1]octane | 0.00 | Not explicitly calculated in the provided source, but used as a stable reference. | Fused six- and five-membered rings in a bridged structure. |
| Bicyclo[2.2.2]octane | 0.70 | 12.5 | Three fused six-membered rings in a boat conformation. |
| cis-Octahydropentalene (Bicyclo[3.3.0]octane) | 0.24 | 6.4 (cis) | Fused five-membered rings. |
| Bicyclo[2.2.1]heptane (Norbornane) | - | 18.0 | Highly strained due to acute bond angles. |
Reactivity and Derivatization Pathways of Methyl 8 Oxobicyclo 3.2.1 Octane 3 Carboxylate and Its Analogs
Transformations of the C-8 Ketone Functionality
The ketone at the C-8 position is a key functional handle for introducing molecular diversity. Standard ketone chemistry can be applied to this strained bicyclic system to yield a variety of derivatives.
One common transformation is the reduction of the ketone. For instance, in the analog 8-oxabicyclo[3.2.1]oct-6-en-2-one, a tribromo derivative was stereoselectively reduced to the corresponding alcohol using sodium borohydride (B1222165) (NaBH₄), exclusively forming the endo-ol. scispace.com This high stereoselectivity is dictated by the steric hindrance of the bicyclic framework, which favors the exo attack of the hydride reagent. scispace.com
Another synthetic route involves the conversion of the ketone into a silyl (B83357) enol ether. The asymmetric transformation of an 8-oxabicyclo[3.2.1]octan-3-one derivative into its corresponding optically active silyl enol ether has been achieved with up to 85% enantiomeric excess using a homochiral lithium amide base. researchgate.net This intermediate is valuable for subsequent carbon-carbon bond-forming reactions.
Additionally, the ketone can undergo condensation reactions to form oximes. The treatment of 8-oxobicyclo[3.2.1]octane-3-carboxylic acid with hydroxylamine (B1172632) yields both syn- and anti-oximes, which can be separated and serve as precursors for skeletal rearrangements like the Beckmann rearrangement.
Table 1: Selected Transformations of the C-8 Ketone
| Starting Material Class | Reagent(s) | Product Class | Reference |
| Bicyclic Ketone | Sodium Borohydride (NaBH₄) | Bicyclic Alcohol | scispace.com |
| Bicyclic Ketone | Homochiral Lithium Amide Base, TMSCl | Silyl Enol Ether | researchgate.net |
| Bicyclic Ketone | Hydroxylamine (NH₂OH) | Bicyclic Oxime |
Modifications of the C-3 Carboxylate Moiety
The methyl ester at the C-3 position provides another avenue for derivatization. While this group is generally less reactive than the ketone, it can undergo several characteristic transformations of carboxylic acid esters.
Standard manipulations include:
Hydrolysis: Saponification with a base (e.g., NaOH, KOH) followed by acidic workup would convert the methyl ester to the corresponding carboxylic acid. This acid can then be used in further reactions, such as amide bond formation.
Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester to a primary alcohol, yielding (8-oxobicyclo[3.2.1]octan-3-yl)methanol.
Amidation: The methyl ester can be converted directly to an amide through aminolysis, typically requiring heat or catalysis.
Transesterification: Reaction with a different alcohol under acidic or basic conditions can exchange the methyl group for another alkyl or aryl group.
In more complex transformations, the carboxylate can participate in intramolecular reactions. For example, after the reduction of the C-8 ketone to an alcohol, the resulting hydroxyl group can react intramolecularly with the C-3 carbomethoxy group to form a lactone.
Ring-Opening Reactions and Skeletal Rearrangements
The strained bicyclic skeleton of the 8-oxobicyclo[3.2.1]octane system can undergo various rearrangements and ring-opening reactions, often promoted by catalysts or acidic conditions.
Palladium-Catalyzed Isomerizations
Palladium-catalyzed reactions are well-documented for the construction of the bicyclo[3.2.1]octan-8-one skeleton. nih.gov For instance, functionalized 2-vinyl-2,3,3a,4,5,6-hexahydro-2,3-benzofurans can be efficiently transformed into bicyclo[3.2.1]octan-8-ones through a palladium-catalyzed rearrangement. nih.gov However, the palladium-catalyzed skeletal isomerization of a pre-formed 8-oxobicyclo[3.2.1]octane core is less common. Instead, palladium catalysis is more frequently employed for functionalizing the periphery of the molecule via cross-coupling reactions. ehu.esacs.org
Acid-Promoted Rearrangements
Acid-catalyzed rearrangements provide a powerful method for altering the bicyclic framework. Tropone endoperoxides, for example, have been shown to rearrange into 8-oxabicyclo[3.2.1]octane derivatives under acidic conditions. kyushu-u.ac.jp
A notable example is the Beckmann rearrangement of oximes derived from 8-oxobicyclo[3.2.1]octane-3-carboxylic acid. When treated with trifluoroacetic acid, these oximes undergo ring expansion to produce bicyclic lactams. The specific product formed depends on the stereochemistry of the oxime precursor (syn or anti), which dictates which carbon atom migrates. This reaction effectively transforms the carbocyclic skeleton into a nitrogen-containing heterocyclic system.
Heterocyclic Ring-Opening Reactions (e.g., 8-oxabicyclo[3.2.1]octanes)
The 8-oxabicyclo[3.2.1]octane system, an oxygen-containing analog, is particularly susceptible to ring-opening reactions that can generate chiral monocyclic or linear compounds. thieme.deresearchgate.net These reactions often proceed with high stereospecificity, making them valuable in synthesis. thieme.de
Various studies have explored these transformations. acs.orgacs.org For example, Lewis acid-catalyzed ether cleavage has been investigated as a method to open the oxa-bridge, although this has met with limited success in certain saturated systems. acs.org In other cases, bromine adducts of 8-oxabicyclo[3.2.1]oct-6-en-3-one undergo elimination reactions that lead to ring-opened aromatic products like hydroxybenzaldehydes. acs.org These processes highlight the diverse chemical pathways available for transforming the bicyclic ether framework into functionalized monocyclic systems. acs.orgacs.org
Cross-Coupling Reactions for Peripheral Functionalization (e.g., Stille, Suzuki)
Palladium-catalyzed cross-coupling reactions, such as the Stille and Suzuki couplings, are highly effective for the peripheral functionalization of the bicyclo[3.2.1]octane scaffold. These reactions typically involve converting the ketone at C-8 or another position into a reactive group like a triflate or nonaflate. This electrophilic partner can then be coupled with an organometallic nucleophile.
In the synthesis of 8-oxabicyclo[3.2.1]octane analogs, Stille cross-coupling has been successfully used to produce 3-(biaryl)-8-oxabicyclo[3.2.1]oct-2-ene-2-carboxylic acid methyl esters in high yields (67-93%). nih.govresearchgate.net The reaction couples a vinyl triflate derived from the bicyclic core with various arylstannane intermediates. nih.gov While Suzuki coupling was also attempted for these systems, it sometimes resulted in complex reaction mixtures, making the Stille protocol preferable in those instances. nih.govnih.gov
The general procedure for these couplings involves reacting the bicyclic triflate with an organostannane (Stille) or an organoboron (Suzuki) compound in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or tris(dibenzylideneacetone)dipalladium(0) (B46781) [Pd₂(dba)₃]. nih.gov
Table 2: Examples of Stille Coupling for Functionalization of Bicyclo[3.2.1]octane Analogs
Click to view interactive data
| Substrate | Coupling Partner | Catalyst System | Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|---|---|
| Bicyclic Vinyl Triflate | Arylstannane | Pd₂(dba)₃, ZnCl₂, tri-2-furylphosphine | 1-methyl-2-pyrrolidinone | Room Temp, overnight | High | nih.gov |
| Bicyclic Vinyl Triflate | Arylstannane | Pd(PPh₃)₄ | Dioxane | Reflux, overnight | High | nih.gov |
These cross-coupling strategies provide a robust platform for attaching a wide range of aryl and heteroaryl substituents to the bicyclo[3.2.1]octane core, enabling the synthesis of complex molecules with potential biological activity. nih.govresearchgate.net
Reductive Transformations of the Bicyclo[3.2.1]octane Scaffold
The reactivity of the bicyclo[3.2.1]octane framework, particularly the ketone at the C-8 position in compounds like Methyl 8-oxobicyclo[3.2.1]octane-3-carboxylate, is dominated by reduction reactions that aim to introduce new stereocenters. The stereochemical outcome of the reduction of this bridged ketone is highly dependent on the choice of reducing agent and reaction conditions, leading to either the endo (axial) or exo (equatorial) alcohol.
Standard hydride reagents often exhibit a degree of facial selectivity. For instance, the reduction of a similar bicyclo[3.2.1]octanone system with sodium borohydride (NaBH₄) in methanol (B129727) has been shown to produce the corresponding axial alcohol as a single stereoisomer. nih.gov This outcome is consistent with hydride delivery to the less sterically hindered exo face of the carbonyl group. Other reducing agents like DIBAL-H and L-Selectride have also been explored, though they did not yield the desired equatorial alcohol in certain studied cases. nih.gov
More complex reducing systems have been employed to achieve the alternative, and often more synthetically challenging, equatorial alcohol. A noteworthy example is the use of samarium(II) iodide (SmI₂), often in the presence of a proton source like thiophenol (PhSH) and HMPA. nih.gov This system has proven effective in the diastereoselective reduction of a β-hydroxy ketone within a bicyclo[3.2.1]octane scaffold, yielding the desired equatorial alcohol in good yield (78%) and as a single stereoisomer. nih.gov Similarly, SmI₂ has been used in the reduction of unsaturated precursors to furnish saturated 3-aryl-8-oxabicyclo[3.2.1]octanes, typically resulting in a mixture of diastereomers with a preference for the 3α-aryl configuration. nih.gov Lithium aluminum hydride (LiAlH₄) has also been utilized for the reduction of a keto ester to a diol within this bicyclic system. nih.gov
The following table summarizes various reductive transformations applied to bicyclo[3.2.1]octanone derivatives.
| Reagent(s) | Substrate Type | Product(s) | Stereoselectivity | Yield | Ref |
| NaBH₄, MeOH | γ-Hydroxy Ketone | Axial Alcohol | Single stereoisomer | 65% | nih.gov |
| LiAlH₄, THF | Keto Ester | Diol | Not specified | 81% | nih.gov |
| SmI₂, PhSH, HMPA | β-Hydroxy Ketone | Equatorial Alcohol | Single stereoisomer | 78% | nih.gov |
| SmI₂ | Unsaturated Ester | Saturated Ester | 4:1 mixture (3α:3β) | 60-90% | nih.gov |
Oxidation and Other Functional Group Interconversions
Beyond reduction, the bicyclo[3.2.1]octane scaffold can undergo various oxidative transformations and functional group interconversions, enabling access to a wider range of derivatives. The ketone moiety is a primary site for oxidation, most notably through the Baeyer-Villiger reaction. This reaction transforms the cyclic ketone into a lactone (a cyclic ester). In the context of bicyclo[3.2.1]octane systems, Baeyer-Villiger oxidation has been used to convert them into 6-oxabicyclo[3.2.2]nonane derivatives, demonstrating a formal insertion of an oxygen atom adjacent to the original carbonyl carbon. pharm.or.jp The reaction proceeds with retention of configuration at the migrating carbon center. pharm.or.jp
Other oxidative methods can be applied to introduce further oxygenation into the bicyclic system. While specific examples for this compound are not detailed, general strategies for oxidizing bicyclic compounds often involve reagents like chromium(VI) oxides (e.g., Jones' reagent, Collins' reagent) for the oxidation of alcohols, which could be formed from the initial reduction of the ketone. imperial.ac.uk
Functional group interconversions can also target the methyl ester group. A significant challenge is the selective transformation of one functional group in the presence of another. For instance, protocols for the selective reduction of an ester in the presence of a ketone have been developed for bicyclo[3.2.1]octane systems. chemrxiv.orgnih.gov This allows for the conversion of the methyl carboxylate to a primary alcohol without affecting the C-8 ketone. Conversely, the ester can be hydrolyzed to the corresponding carboxylic acid under basic or acidic conditions, providing a handle for further modifications such as amide bond formation or conversion to other functional groups.
The following table outlines key oxidative and functional group interconversion reactions relevant to the bicyclo[3.2.1]octane scaffold.
| Reaction Type | Reagent(s) | Substrate Moiety | Product Moiety | Notes | Ref |
| Baeyer-Villiger Oxidation | Peroxy acid (e.g., m-CPBA) | Ketone | Lactone | Converts bicyclo[3.2.1]octanone to 6-oxabicyclo[3.2.2]nonane | pharm.or.jp |
| Ester Hydrolysis | NaOH or HCl (aq) | Methyl Ester | Carboxylic Acid | Standard hydrolysis | - |
| Selective Ester Reduction | Specialized reducing agents | Methyl Ester | Primary Alcohol | Ketone remains intact | chemrxiv.orgnih.gov |
| Alcohol Oxidation | CrO₃-based reagents | Secondary Alcohol | Ketone | Can regenerate the ketone after reduction | imperial.ac.uk |
Synthetic Utility and Applications of the Bicyclo 3.2.1 Octane Scaffold in Complex Organic Synthesis
Strategic Precursor for Natural Product Synthesis
The inherent structural features of the bicyclo[3.2.1]octane skeleton make it an invaluable building block in the total synthesis of various natural products. Its conformational rigidity and the stereochemical information embedded within its framework allow for the construction of complex polycyclic systems with high levels of control.
Grayanane-Type Diterpenoids (e.g., Rhodojaponin III)
The bicyclo[3.2.1]octane core is a central feature of grayanane-type diterpenoids, a class of natural products known for their interesting biological activities. researchgate.net Rhodojaponin III, a grayanane diterpenoid, exhibits potent antinociceptive activity and is considered a potential non-opioid analgesic. nih.govnih.gov The synthesis of Rhodojaponin III and its analogs often involves the strategic construction of a bicyclo[3.2.1]octane fragment. nih.govnih.gov Synthetic strategies towards this key intermediate have explored methods such as Mn(III)-mediated radical cyclization of alkynyl ketones. researchgate.netnih.gov A convergent synthetic approach is often envisioned, where the bicyclo[3.2.1]octane unit is coupled with other fragments to assemble the complete tetracyclic core of the grayanane skeleton. duke.edu The development of efficient routes to enantiomerically pure bicyclo[3.2.1]octane fragments is crucial for the total synthesis and further biological investigation of Rhodojaponin III. duke.edu
ent-Kauranoids
The bicyclo[3.2.1]octane moiety also forms the characteristic C/D ring system of ent-kauranoid diterpenes. nih.gov These natural products exhibit a wide range of biological activities, and their synthesis has been a long-standing challenge in organic chemistry. researchgate.net Modern synthetic methods have provided new perspectives on the construction of the bicyclo[3.2.1]octane skeleton within these complex molecules. researchgate.net Divergent synthetic approaches have been developed that allow access to various biogenetically related diterpenoids, including ent-kauranes, from a common intermediate containing the bicyclo[3.2.1]octane framework. researchgate.net
Tropane (B1204802) Alkaloids and Analogs (e.g., 8-azabicyclo[3.2.1]octanes)
The 8-azabicyclo[3.2.1]octane core, also known as the tropane skeleton, is the defining structural feature of tropane alkaloids, a large family of over 300 natural products with a wide range of pharmacological activities. ehu.esuni-regensburg.deiastate.edu These compounds have been utilized in medicine for centuries and continue to be important therapeutic agents. nih.govacs.org The synthesis of the 8-azabicyclo[3.2.1]octane scaffold in a stereoselective manner is a primary focus in the total synthesis of tropane alkaloids and their analogs. ehu.esrsc.org Numerous synthetic methodologies have been developed for the enantioselective construction of this bicyclic system, often starting from achiral precursors. ehu.esrsc.org These strategies are crucial for accessing novel tropane analogs with potentially improved therapeutic properties. nih.govacs.org
Development of Scaffolds for Biologically Relevant Compounds
Beyond its role in natural product synthesis, the bicyclo[3.2.1]octane scaffold serves as a valuable template for the rational design of novel, biologically active molecules. Its rigid structure allows for the precise positioning of functional groups in three-dimensional space, facilitating targeted interactions with biological macromolecules.
Rational Design and Synthesis of Ligands for Neurotransmitter Transporters (e.g., Dopamine Transporter, Serotonin Transporter)
The bicyclo[3.2.1]octane framework has been extensively utilized in the design of potent and selective ligands for monoamine transporters, including the dopamine transporter (DAT) and the serotonin transporter (SERT). nih.govnih.gov These transporters play a crucial role in regulating neurotransmitter levels in the synapse, and their modulation is a key strategy in the treatment of various neurological and psychiatric disorders. nih.gov Analogs of cocaine, which feature a tropane (8-azabicyclo[3.2.1]octane) skeleton, have been instrumental in understanding the structure-activity relationships for DAT and SERT inhibition. nih.gov
Structure-Activity Relationship (SAR) Investigations of Bicyclo[3.2.1]octane Analogs
Systematic structure-activity relationship (SAR) studies of bicyclo[3.2.1]octane analogs have provided valuable insights into the molecular determinants of binding to neurotransmitter transporters. nih.gov These investigations have explored the influence of various structural modifications, including the nature of the substituent at the C-2 and C-3 positions, the stereochemistry of these substituents, and the identity of the atom at the 8-position of the bicyclic ring. nih.govnih.gov
For instance, in a series of 3-biaryl-8-oxabicyclo[3.2.1]octane-2-carboxylic acid methyl esters, certain benzothiophene substituted compounds demonstrated significant binding affinity for DAT with high selectivity over SERT. nih.gov The stereochemical configuration of the substituents at the C-2 and C-3 positions has also been shown to have a profound impact on the potency and selectivity of these compounds. nih.gov These SAR studies are crucial for the rational design of novel ligands with optimized pharmacological profiles for potential therapeutic applications.
| Compound Class | Target | Key Findings |
| 3-Biaryl-8-oxabicyclo[3.2.1]octane-2-carboxylic acid methyl esters | DAT/SERT | Benzothiophene substitution at the 3-position led to high DAT affinity and selectivity. nih.gov |
| 2-Carbomethoxy-3-aryl-8-thiabicyclo[3.2.1]octane analogs | DAT/SERT | Potent and selective inhibitors of DAT and SERT were identified. nih.gov |
| 2-Carbomethoxy-3-arylbicyclo[3.2.1]octane analogs | Monoamine Transporters | Methylene (B1212753) substitution at the 8-position yielded potent inhibitors, indicating that a heteroatom is not essential for binding. nih.govacs.org |
| 3-(4-Heteroaryl-phenyl)-8-oxabicyclo[3.2.1]octane-2-carboxylic acid methyl esters | DAT/SERT | Both 3α-aryl and 3β-aryl diastereomers showed inhibition of both transporters, with some selectivity for SERT. researchgate.net |
Advanced Synthons for Diverse Functionalized Organic Structures
The strategic use of rigid bicyclic scaffolds is a cornerstone of modern synthetic organic chemistry, enabling the precise spatial arrangement of functional groups in the construction of complex molecular architectures. Among these, the bicyclo[3.2.1]octane framework has emerged as a particularly valuable template. This section focuses on a key exemplar of this structural class, Methyl 8-oxobicyclo[3.2.1]octane-3-carboxylate, highlighting its role as a sophisticated building block, or synthon, for the generation of a wide array of functionalized organic molecules.
The synthetic accessibility and inherent structural features of this compound make it a versatile starting material. The bicyclic system provides a conformationally restricted core, while the ketone and ester functionalities at the C-8 and C-3 positions, respectively, serve as handles for a variety of chemical transformations. This strategic placement of functional groups allows for controlled, stereoselective modifications, leading to diverse and complex target structures.
A documented method for the preparation of this advanced synthon involves a multi-step sequence. google.com This synthesis underscores the practical utility of this compound in research and development. The key steps of a reported synthesis are outlined below.
A crucial step in the synthesis of the bicyclo[3.2.1]octane core involves the reaction of N-cyclopentenyl pyrrolidine with methyl acrylate. This transformation, a variation of the Stork enamine alkylation, efficiently constructs the bicyclic framework. The subsequent hydrolysis of the resulting intermediate leads to the formation of the ketone at the 8-position.
Further functionalization can be achieved by leveraging the reactivity of the ketone and ester groups. For instance, the ketone at the C-8 position can undergo nucleophilic addition, reduction, or rearrangement reactions, providing a gateway to a variety of substituted bicyclo[3.2.1]octane derivatives. Similarly, the methyl ester at the C-3 position can be hydrolyzed, reduced, or converted to other functional groups, further expanding the synthetic possibilities.
The strategic importance of this compound as a synthon is evident in its potential to serve as a precursor to more complex molecules. The rigid bicyclo[3.2.1]octane scaffold can be found in a number of biologically active natural products and pharmaceutical agents. The ability to introduce diverse functionalities with stereochemical control makes this synthon a valuable tool in the synthesis of such compounds.
The following table summarizes a key reaction in the synthesis of this compound, highlighting the transformation of a readily available starting material into the core bicyclic structure.
| Step | Reactants | Reagents/Conditions | Product | Yield |
| 1 | N-cyclopentenyl pyrrolidine, Methyl acrylate | 1. Benzene, Reflux; 2. H₂O | This compound | Not explicitly stated |
Data synthesized from a documented synthetic procedure. google.com
The utility of the bicyclo[3.2.1]octane scaffold, and by extension synthons like this compound, is a recurring theme in the synthesis of complex organic structures. While the broader class of 8-azabicyclo[3.2.1]octanes, known as tropanes, has been extensively studied, the carbocyclic and oxabicyclic analogues also present significant synthetic opportunities. uni-regensburg.deehu.es The principles of stereocontrolled functionalization demonstrated in the synthesis of these related systems are directly applicable to the elaboration of the this compound core.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Methyl 8-oxobicyclo[3.2.1]octane-3-carboxylate, and how do reaction conditions influence yield?
- Methodological Answer : Cross-coupling reactions, such as Stille or Suzuki couplings, are effective for synthesizing bicyclic esters. For example, Stille coupling of precursor fragments under anhydrous conditions with Pd(PPh₃)₄ as a catalyst achieved yields >80% in structurally related 8-oxabicyclo[3.2.1]octane derivatives. In contrast, Suzuki coupling under similar conditions may produce complex mixtures, necessitating optimization of base (e.g., Na₂CO₃ vs. Cs₂CO₃) and solvent polarity (THF vs. DMF) . Multi-component reactions, such as Michael addition-initiated protocols, also enable rapid assembly of bicyclic scaffolds with moderate diastereoselectivity (dr 2.6:1), as demonstrated in Ethyl 4-(benzylamino)-8-oxobicyclo analogs .
Q. How can researchers confirm the structural integrity of this compound?
- Methodological Answer : High-resolution mass spectrometry (HRMS) and ¹³C NMR are critical for structural validation. For a related ethyl carboxylate derivative, HRMS (ESI) confirmed the molecular ion [M+H]⁺ at m/z 254.1750, while ¹³C NMR resolved key carbonyl (δ 213.1 ppm) and ester (δ 171.4 ppm) signals. Assigning bicyclic ring protons (δ 2.0–4.5 ppm in ¹H NMR) and analyzing coupling constants can further verify stereochemistry .
Q. What safety precautions are essential when handling bicyclic carboxylates in the lab?
- Methodological Answer : Bicyclo[3.2.1]octane derivatives may exhibit acute toxicity (OSHA HCS Category 4) and respiratory irritation (H335). Use fume hoods, nitrile gloves, and closed systems during synthesis. For compounds with GHS skin/eye irritation classifications (e.g., H315/H319), emergency eyewash stations and neutral pH buffers should be accessible .
Advanced Research Questions
Q. How can stereochemical outcomes be controlled during the synthesis of bicyclo[3.2.1]octane derivatives?
- Methodological Answer : Stereocontrol depends on precursor geometry and catalyst choice. For instance, chiral Pd catalysts in asymmetric Stille couplings can induce enantioselectivity in biaryl-substituted analogs. In three-component reactions, substrate-controlled diastereoselectivity is achievable by tuning steric bulk in amine nucleophiles (e.g., benzylamine vs. allylamine), as shown in Ethyl 4-(benzylamino)-8-oxobicyclo[3.2.1]octane-1-carboxylate synthesis (dr 2.6:1) . Computational modeling (DFT) of transition states may further guide stereochemical design.
Q. What strategies resolve contradictions in reaction efficiency between Stille and Suzuki couplings for bicyclic systems?
- Methodological Answer : Stille coupling often outperforms Suzuki in sterically hindered bicyclic systems due to the stability of organotin intermediates. In Suzuki reactions, competing β-hydride elimination or undesired C–C bond cleavage may occur. Optimizing ligand systems (e.g., SPhos for Suzuki) and using microwave-assisted heating (100–120°C) can mitigate side reactions, as demonstrated in 3-(biaryl)-8-oxabicyclo[3.2.1]oct-2-ene synthesis .
Q. How do substituents on the bicyclo[3.2.1]octane core influence biological activity or reactivity?
- Methodological Answer : Substituents at the 3-carboxylate position modulate electronic and steric profiles. For example, tert-butyl ester-protected 3-azabicyclo[3.2.1]octane derivatives exhibit enhanced stability in peptide coupling reactions, serving as amino-protecting groups in PPI inhibitors . Introducing hydroxyl groups (e.g., 8-hydroxy analogs) improves solubility but may require orthogonal protection (e.g., Boc) to prevent undesired oxidation .
Q. What advanced purification techniques are suitable for bicyclo[3.2.1]octane carboxylates?
- Methodological Answer : Flash chromatography with polar modifiers (e.g., Et₃N in PE-EtOAc) effectively separates diastereomers, as shown for Ethyl 4-(benzylamino)-8-oxobicyclo[3.2.1]octane-1-carboxylate (Rf = 0.48). For hygroscopic or thermally sensitive derivatives, preparative HPLC with C18 columns and isocratic elution (MeCN/H₂O + 0.1% TFA) achieves >95% purity .
Data Analysis & Optimization
Q. How should researchers address low yields in multi-step syntheses of bicyclo[3.2.1]octane derivatives?
- Methodological Answer : Conduct kinetic profiling of intermediate steps. For example, in diazo acetamide synthesis (e.g., tert-butyl 8-diazo-3,8-diazabicyclo[3.2.1]octane-3-carboxylate), telescoping steps (e.g., in situ generation of diazo groups) reduced purification losses, achieving 44% yield via CH₂Cl₂/Et₂O (9:1) chromatography .
Q. What computational tools aid in predicting bicyclo[3.2.1]octane reactivity or stability?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
